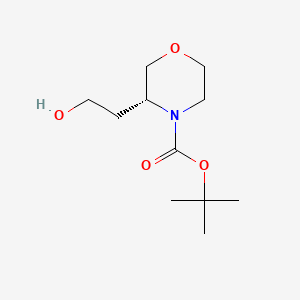

(R)-N-Boc-3-(2-hydroxyethyl)morpholine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQYKHGGGYDEKA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H]1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257855-07-4 | |

| Record name | 4-Morpholinecarboxylic acid, 3-(2-hydroxyethyl)-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257855-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Stereochemical Control of R N Boc 3 2 Hydroxyethyl Morpholine

Retrosynthetic Analysis and Strategic Disconnections for the (R)-Morpholine Scaffold

A retrosynthetic analysis of (R)-N-Boc-3-(2-hydroxyethyl)morpholine reveals several strategic disconnections for constructing the chiral morpholine (B109124) framework. The primary functional groups for consideration are the N-Boc protecting group, the 3-(2-hydroxyethyl) side chain, and the core morpholine ring.

The most straightforward disconnection is the removal of the tert-butoxycarbonyl (Boc) protecting group, leading to the secondary amine, (R)-3-(2-hydroxyethyl)morpholine. The 2-hydroxyethyl side chain at the C3 position can be retrosynthetically disconnected to a simpler C1 precursor, such as a hydroxymethyl or carboxylate group, which can then be elaborated to the desired two-carbon chain. This suggests (R)-3-(hydroxymethyl)morpholine or a corresponding ester as a key intermediate.

The core (R)-morpholine scaffold can be disconnected through two primary bond-forming strategies: breaking the C-O and C-N bonds. A common approach involves the cyclization of a chiral N-substituted-2-aminoethanol derivative with a two-carbon electrophile. This leads back to a key chiral precursor, such as an amino acid from the chiral pool, where the stereocenter is pre-defined. For instance, (R)-serine can serve as a precursor, with its stereocenter corresponding to the C3 position of the target morpholine. electronicsandbooks.com

Alternatively, catalytic strategies suggest different disconnections. A tandem hydroamination/asymmetric transfer hydrogenation approach would disconnect the morpholine to an ether-containing aminoalkyne. organic-chemistry.org Another advanced strategy involves the ring-opening of a strained heterocyclic precursor, such as a 2-tosyl-1,2-oxazetidine, which can react with a nucleophile to form the morpholine ring in a cascade reaction. nih.gov These varied disconnections offer multiple pathways to access the target molecule, each with its own advantages in terms of stereocontrol and efficiency.

Enantioselective Synthesis Approaches to the Chiral Morpholine Core

The construction of the chiral morpholine core with the desired (R) configuration at the C3 position is the most critical aspect of the synthesis. Two principal strategies are employed: asymmetric catalysis to create the stereocenter during the ring formation and the use of a chiral pool precursor that already contains the required stereochemistry.

Asymmetric catalysis offers an elegant and efficient means to generate chiral morpholines with high enantioselectivity. One of the most effective methods for synthesizing 3-substituted morpholines involves a one-pot tandem reaction combining a titanium-catalyzed hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). organic-chemistry.org

This process starts with an ether-containing aminoalkyne substrate. The intramolecular hydroamination, catalyzed by a Ti(NMe2)2(N,N'-bis(trimethylsilyl)diamido)biphenyl catalyst, forms a cyclic imine intermediate. This imine is then reduced in the same pot using a Noyori-type catalyst, such as RuCl(S,S)-Ts-DPEN, to yield the chiral 3-substituted morpholine. This method has been shown to produce a variety of 3-substituted morpholines in good yields and with excellent enantiomeric excesses, often greater than 95% ee. organic-chemistry.org The stereochemical outcome is dictated by the chiral ligand on the ruthenium catalyst, with the (S,S)-Ts-DPEN ligand typically affording the (R)-configured morpholine.

Another catalytic approach involves the palladium-catalyzed carboamination of substituted ethanolamine (B43304) derivatives with aryl or alkenyl bromides. nih.gov While this has been demonstrated for cis-3,5-disubstituted morpholines, the principles can be adapted for 3-substituted systems, where the stereochemistry is controlled by the chiral ligand on the palladium catalyst and the geometry of the aminopalladation transition state.

The chiral pool approach leverages naturally occurring enantiopure compounds as starting materials, thereby embedding the desired stereochemistry from the outset. For the synthesis of (R)-3-substituted morpholines, amino acids are particularly suitable precursors.

A well-documented synthesis utilizes (R)-serine to set the stereocenter at the C3 position. electronicsandbooks.com In this pathway, (R)-serine is first N-benzylated and then reacted with chloroacetyl chloride to form an N-benzyl-N-chloroacetyl serine derivative. Subsequent reduction of the carboxylic acid to a primary alcohol, followed by base-mediated intramolecular cyclization, yields (R)-N-benzyl-3-hydroxymethylmorpholine. The benzyl (B1604629) protecting group can then be removed and replaced with a Boc group. This strategy ensures that the stereocenter from (R)-serine is transferred directly to the final product with high fidelity.

The following table summarizes the key steps in a chiral pool synthesis starting from (R)-serine:

| Step | Reaction | Purpose | Key Reagents |

|---|---|---|---|

| 1 | N-Benzylation | Protect the amine and facilitate subsequent reactions. | Benzyl bromide, Base |

| 2 | N-Acylation | Introduce the two-carbon unit for the morpholine ring. | Chloroacetyl chloride |

| 3 | Carboxylic Acid Reduction | Form the primary alcohol for cyclization. | Borane-tetrahydrofuran complex (BH3-THF) |

| 4 | Intramolecular Cyclization | Form the morpholine ring. | Base (e.g., Sodium hydride) |

Introduction and Stereocontrolled Functionalization of the (2-hydroxyethyl) Side Chain

With the chiral morpholine core established, the next critical step is the introduction of the (2-hydroxyethyl) side chain at the C3 position. A common strategy involves the homologation of a C1 precursor, such as the hydroxymethyl group obtained from the chiral pool synthesis described above.

Starting with (R)-N-Boc-3-hydroxymethylmorpholine, a two-step homologation sequence can be employed. The first step is the oxidation of the primary alcohol of the hydroxymethyl group to a carboxylic acid. This can be achieved using a variety of standard oxidizing agents, such as Jones reagent (CrO₃/H₂SO₄), pyridinium (B92312) dichromate (PDC), or a TEMPO-catalyzed oxidation. This yields (R)-N-Boc-morpholine-3-carboxylic acid.

The second step is the reduction of the newly formed carboxylic acid to the corresponding primary alcohol, which results in the desired (2-hydroxyethyl) side chain. This reduction can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or, more commonly for substrates with other reducible functional groups, a borane (B79455) reagent like BH₃-THF. This two-step oxidation-reduction sequence effectively extends the C1 side chain to a C2 side chain, providing this compound. The stereocenter at C3 is unaffected by these transformations.

Comparative Analysis of Synthetic Efficiencies and Enantioselectivities

The choice between an asymmetric catalytic approach and a chiral pool synthesis depends on factors such as substrate availability, scalability, and the desired level of enantiopurity. Both strategies have proven effective in producing chiral morpholines.

The following table provides a comparative overview of the efficiencies and enantioselectivities of different synthetic approaches to chiral morpholines.

| Synthetic Approach | Key Transformation | Typical Yield | Enantioselectivity (ee) / Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|

| Asymmetric Catalysis | Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Good | >95% ee | organic-chemistry.org |

| Asymmetric Catalysis | Pd-catalyzed Carboamination | Moderate to Good | Single stereoisomer reported | nih.gov |

| Chiral Pool Synthesis | Cyclization from (R)-Serine derivative | Good over several steps | High (from enantiopure starting material) | electronicsandbooks.com |

| Cascade Reaction | Ring-opening of Oxazetidine with α-Formyl Ester | Variable | Often high dr | nih.gov |

Asymmetric catalytic methods offer the advantage of creating the chiral center in a single, highly enantioselective step, which can be more atom-economical and scalable. However, they may require specialized catalysts and ligands. Chiral pool synthesis provides a reliable method to ensure high enantiopurity, as the stereocenter is derived from a readily available and inexpensive natural source like an amino acid. The trade-off is often a longer synthetic sequence with more steps involving protection and deprotection. Ultimately, the optimal route depends on the specific requirements of the synthesis and the availability of resources.

Emerging Methodologies in the Synthesis of Chiral 3-Substituted Morpholine Derivatives

The synthesis of enantiomerically pure 3-substituted morpholines is of significant interest due to their prevalence in a wide array of biologically active compounds and pharmaceuticals. Traditional synthetic routes often face challenges in achieving high stereoselectivity. In response, recent research has focused on developing novel, more efficient, and highly stereoselective methodologies. These emerging strategies, encompassing transition-metal catalysis, organocatalysis, and biocatalysis, offer promising avenues for the synthesis of these valuable chiral building blocks.

A notable advancement in transition-metal catalysis is the development of a one-pot, two-step tandem reaction involving hydroamination and asymmetric transfer hydrogenation. acs.org This method utilizes a titanium catalyst for the initial hydroamination of ether-containing aminoalkynes to form a cyclic imine, which is then reduced in the same pot by a ruthenium catalyst, RuCl(S,S)-Ts-DPEN, to yield chiral 3-substituted morpholines. This approach has demonstrated good yields and excellent enantiomeric excesses, typically exceeding 95%. acs.org Mechanistic studies suggest that hydrogen bonding between the ether oxygen of the substrate and the ligand of the ruthenium catalyst is critical for achieving high enantioselectivity. acs.org

Another significant strategy involves the palladium-catalyzed carboamination of O-allyl ethanolamine derivatives. This four-step synthesis commences with enantiomerically pure N-Boc protected amino alcohols, which are converted to O-allyl ethanolamines. nih.gov The pivotal step is the subsequent Pd-catalyzed coupling with an aryl or alkenyl halide to construct the morpholine ring. nih.gov This method generates the desired cis-3,5-disubstituted morpholines as single stereoisomers in moderate to good yields. nih.gov

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral morpholines. One such method is the intramolecular aza-Michael addition of carbamates bearing an α,β-unsaturated ketone. This reaction, catalyzed by chiral primary-tertiary diamines in the presence of an acid co-catalyst, affords 2-substituted piperidines and can be adapted for morpholine synthesis, yielding products with high enantioselectivity. nih.gov The role of the co-catalyst is crucial for the formation of the intermediate iminium ion. nih.gov Furthermore, bifunctional organocatalysts, such as those combining a tertiary amine and a squaramide moiety, have been successfully employed in cascade aza-Michael/Michael addition reactions to produce spiro[pyrrolidine-3,3'-oxindoles], a strategy that holds potential for adaptation to morpholine synthesis. nih.gov

A recently developed "green" synthesis approach utilizes ethylene (B1197577) sulfate (B86663) for the selective monoalkylation of primary amines in 1,2-amino alcohols, leading to the formation of morpholines. chemrxiv.org This redox-neutral protocol is lauded for its simplicity, high yields, and use of inexpensive reagents. chemrxiv.org The selectivity of the reaction is dependent on the structure of the amino alcohol and the unique properties of ethylene sulfate. chemrxiv.org

Biocatalysis represents a frontier in the synthesis of chiral molecules, offering high selectivity under mild conditions. While specific applications to this compound are still emerging, the enzyme-catalyzed resolution of racemic morpholine precursors has been successfully demonstrated. For instance, the resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate using an enzyme catalyst has been a key step in the enantioselective synthesis of monoamine reuptake inhibitors. nih.gov The directed evolution of enzymes, such as transaminases, is a promising strategy for developing biocatalysts tailored for the synthesis of specific chiral amines and, by extension, chiral morpholines. nih.gov

The table below summarizes key findings from some of these emerging synthetic methodologies for chiral morpholine derivatives.

| Methodology | Catalyst/Reagent | Substrate Scope | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ti catalyst / RuCl(S,S)-Ts-DPEN | Ether-containing aminoalkynes | Good | >95 | acs.org |

| Pd-Catalyzed Carboamination | Pd(OAc)2 / P(2-furyl)3 | O-allyl ethanolamine derivatives | Moderate to Good | >20:1 dr | nih.gov |

| Intramolecular aza-Michael Addition | Chiral primary-tertiary diamine / TFA | Enone carbamates | 75-95 | up to 99 | nih.gov |

| Green Synthesis via Monoalkylation | Ethylene sulfate / tBuOK | 1,2-amino alcohols | High | N/A | chemrxiv.org |

| Enzyme-Catalyzed Resolution | Enzyme | Racemic n-butyl 4-benzylmorpholine-2-carboxylate | N/A | High | nih.gov |

Chemical Transformations and Derivatization Strategies of R N Boc 3 2 Hydroxyethyl Morpholine

Reactions Involving the Terminal Hydroxyl Group of (R)-N-Boc-3-(2-hydroxyethyl)morpholine

The primary hydroxyl group in this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton. These modifications are often carried out with the intention of exploring structure-activity relationships in drug discovery programs or for the synthesis of complex target molecules.

Stereospecific Esterification and Etherification Reactions

The terminal hydroxyl group of this compound can be readily converted to esters and ethers under standard conditions. These reactions are typically stereospecific, proceeding without affecting the configuration of the chiral center at C3 of the morpholine (B109124) ring.

Esterification reactions are commonly employed to introduce a wide range of acyl groups. This can be achieved through various methods, including reaction with acid chlorides, acid anhydrides, or by coupling with carboxylic acids using activating agents. For instance, the reaction of 4-(2-hydroxyethyl)morpholine, the deprotected analogue of the title compound, with an acid chloride in the presence of a base like triethylamine or pyridine, readily yields the corresponding ester. A similar reactivity is expected for the N-Boc protected substrate.

| Reagent | Conditions | Product |

| Acetyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | (R)-N-Boc-3-(2-acetoxyethyl)morpholine |

| Benzoic acid, DCC, DMAP | Dichloromethane, 0 °C to rt | (R)-N-Boc-3-(2-benzoyloxyethyl)morpholine |

Etherification reactions, such as the Williamson ether synthesis, provide access to a variety of ether derivatives. This typically involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. This method allows for the introduction of various alkyl or aryl moieties, thereby modifying the steric and electronic properties of the side chain.

| Reagent | Conditions | Product |

| Sodium hydride, Benzyl (B1604629) bromide | Tetrahydrofuran, 0 °C to rt | (R)-N-Boc-3-(2-(benzyloxy)ethyl)morpholine |

| Sodium hydride, Methyl iodide | Tetrahydrofuran, 0 °C to rt | (R)-N-Boc-3-(2-methoxyethyl)morpholine |

Mitsunobu Reactions and Inversion of Configuration at the Hydroxyethyl (B10761427) Moiety

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of other functional groups, such as esters, ethers, and azides, with inversion of stereochemistry at the alcohol carbon nih.govorganic-chemistry.orgevitachem.com. While the chiral center of this compound is at the C3 position of the morpholine ring and not at the carbon bearing the hydroxyl group, the Mitsunobu reaction remains a highly effective method for introducing functionality at the terminal position under mild conditions.

In a typical Mitsunobu reaction, the alcohol is treated with a nucleophile in the presence of a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) organic-chemistry.org. The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile in an SN2 fashion organic-chemistry.org.

For this compound, this reaction can be used to introduce various nucleophiles at the terminal position. For example, reaction with a carboxylic acid will yield the corresponding ester. While this specific transformation does not involve an inversion of a stereocenter (as the reacting carbon is not chiral), the principles of the Mitsunobu reaction are fully applicable. In cases where a chiral secondary alcohol is used, the Mitsunobu reaction is well-known to proceed with a clean inversion of configuration, which is a powerful tool for controlling stereochemistry in the synthesis of complex molecules organic-chemistry.orgevitachem.com.

| Nucleophile | Reagents | Product |

| Benzoic Acid | PPh3, DEAD, THF | (R)-N-Boc-3-(2-benzoyloxyethyl)morpholine |

| Phthalimide | PPh3, DIAD, THF | (R)-N-Boc-3-(2-phthalimidoethyl)morpholine |

| Hydrazoic Acid (HN3) | PPh3, DEAD, Benzene | (R)-N-Boc-3-(2-azidoethyl)morpholine |

Modifications and Utility of the N-Boc-Protecting Group

The N-Boc protecting group plays a crucial role in the synthetic utility of this compound by masking the reactivity of the secondary amine. The selective removal of this group is a key step in many synthetic sequences, allowing for subsequent functionalization of the nitrogen atom.

Selective Deprotection Methodologies to Access the Secondary Amine

The tert-butoxycarbonyl (Boc) group is known for its stability under a wide range of conditions, yet it can be selectively removed under acidic conditions. The most common method for N-Boc deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol. These conditions efficiently cleave the carbamate (B1207046) to release the free secondary amine as its corresponding salt.

| Reagent | Solvent | Product |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | (R)-3-(2-hydroxyethyl)morpholine trifluoroacetate salt |

| Hydrochloric acid (HCl) | 1,4-Dioxane | (R)-3-(2-hydroxyethyl)morpholine hydrochloride salt |

Subsequent Functionalization of the Deprotected Nitrogen Atom

Once the N-Boc group is removed, the resulting secondary amine, (R)-3-(2-hydroxyethyl)morpholine, becomes available for a variety of functionalization reactions. This allows for the introduction of a wide range of substituents at the nitrogen atom, further expanding the molecular diversity that can be generated from this chiral building block.

N-Alkylation can be achieved by reacting the deprotected amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride, is another common method for N-alkylation.

N-Acylation is readily accomplished by treating the secondary amine with an acid chloride, acid anhydride, or by coupling with a carboxylic acid using standard peptide coupling reagents. This leads to the formation of amides, which are important functional groups in many biologically active molecules. For example, reaction with acryloyl chloride would yield N-acryloyl morpholine derivatives.

| Reaction Type | Reagent | Conditions | Product Example |

| N-Alkylation | Benzyl bromide, K2CO3 | Acetonitrile, heat | (R)-4-benzyl-3-(2-hydroxyethyl)morpholine |

| Reductive Amination | Acetone, NaBH(OAc)3 | Dichloroethane, rt | (R)-4-isopropyl-3-(2-hydroxyethyl)morpholine |

| N-Acylation | Acetyl chloride, Et3N | Dichloromethane, 0 °C to rt | (R)-1-(4-(3-(2-hydroxyethyl)morpholino))ethan-1-one |

Transformations on the Morpholine Ring System

The inherent structure of this compound offers several avenues for chemical modification directly on the heterocyclic core. These transformations can be broadly categorized into stereoselective functionalization at positions other than C-3 and reactions that involve the cleavage or formation of the morpholine ring.

While the C-3 position is stereochemically defined in the parent molecule, achieving stereoselective functionalization at other positions of the morpholine ring, such as C-2, C-5, and C-6, is a key strategy for generating molecular diversity. Methodologies for such transformations often rely on the directing effects of the existing substituents and the protecting group on the nitrogen atom.

Recent studies have demonstrated the synthesis of a variety of substituted morpholines starting from enantiomerically pure amino alcohols, which are precursors to the target molecule's core structure. nih.gov These syntheses often proceed through cyclization reactions that establish the morpholine ring with new stereocenters. For instance, an intramolecular aza-Michael reaction has been employed to create 5-substituted-3-morpholine acetic acid esters. nih.gov Although not starting from this compound itself, these methods highlight the feasibility of introducing substituents at the C-5 position with stereocontrol.

Another approach involves the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols to furnish highly substituted morpholines with excellent diastereoselectivity. rsc.org This strategy allows for the creation of 2,5- and 2,6-disubstituted as well as 2,3,5- and 2,5,6-trisubstituted morpholines. rsc.org The N-protecting group plays a crucial role in directing the stereochemical outcome of these cyclizations.

The table below summarizes representative strategies for the stereoselective functionalization of the morpholine scaffold, which could be conceptually applied to derivatives of this compound.

| Strategy | Target Position(s) | Key Transformation | Stereocontrol | Reference |

| Intramolecular aza-Michael reaction | C-5 | Cyclization of an O-allylated N-Boc amino alcohol derivative | Substrate-controlled | nih.gov |

| Rhodium-catalyzed intramolecular cyclization | C-2, C-5, C-6 | Cyclization of nitrogen-tethered allenols | Catalyst and substrate-controlled | rsc.org |

| Annulation with bromoethyldiphenylsulfonium triflate | C-2, C-3 | Cyclization of an N-Boc amino alcohol derivative | Diastereoselective | nih.gov |

This table presents strategies that are conceptually applicable to the derivatization of the this compound scaffold.

Reactions that involve the opening or closing of the morpholine ring can lead to significant structural rearrangements and the formation of novel heterocyclic systems or acyclic precursors.

Ring-Opening Reactions: The stability of the morpholine ring in this compound generally requires forcing conditions for ring cleavage. However, derivatives of morpholine can undergo ring-opening reactions. For instance, a method for the oxidative ring-opening of morpholine derivatives using visible light as an energy source and O₂ as the final oxidant has been developed. google.com This method allows for the cleavage of C(sp³)–C(sp³) bonds under mild conditions. google.com While this has not been specifically demonstrated on this compound, it represents a potential strategy for its degradation or transformation into acyclic amino alcohol derivatives.

Furthermore, morpholine-2,5-diones, which can be synthesized from amino acids, are known to undergo ring-opening polymerization. nih.gov Although the parent compound of this article is not a morpholine-2,5-dione, this highlights a mode of reactivity for a related class of morpholine derivatives.

Ring-Closing Reactions: Ring-closing reactions are fundamental to the synthesis of the morpholine scaffold itself. As mentioned, intramolecular reactions such as the aza-Michael reaction and rhodium-catalyzed cyclizations are powerful methods for constructing the morpholine ring with a high degree of stereocontrol. nih.govrsc.org These strategies could be employed in a retrosynthetic sense, where derivatives of this compound are disconnected to acyclic precursors that can then be modified and re-cyclized to generate novel analogues.

Multicomponent Reactions Incorporating the this compound Scaffold

Multicomponent reactions (MCRs) offer an efficient means to construct complex molecules in a single step from three or more starting materials. The this compound scaffold can be envisioned as a chiral building block in such reactions. The primary alcohol of the 2-hydroxyethyl side chain can be oxidized to an aldehyde, which can then participate in various MCRs.

For example, aldehydes are key components in the Ugi and Passerini reactions. By converting the hydroxyl group of this compound to an aldehyde, this chiral synthon could be incorporated into complex peptide-like structures or other scaffolds generated through these MCRs.

While specific examples of MCRs utilizing this compound are not readily found in the literature, the synthesis of trisubstituted morpholines has been achieved through an electrophilic multicomponent reaction using epichlorohydrin, an olefin, a nosyl amide, and N-bromosuccinimide. nih.gov This demonstrates the utility of MCRs in constructing the morpholine ring itself, and by extension, suggests the potential for using functionalized morpholines as components in other MCRs.

Computational Studies on Reactivity, Regioselectivity, and Stereoselectivity of Derived Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the outcomes of chemical reactions. For transformations involving the this compound scaffold, computational studies can provide insights into reaction mechanisms, transition state energies, and the origins of stereoselectivity.

Studies on the addition of morpholine to α,β-unsaturated carbonyl compounds have utilized DFT calculations to elucidate the regio- and stereoselectivity of the reaction. researchgate.net These studies analyze the frontier molecular orbitals (HOMO and LUMO) and global electron density transfer to predict the most favorable reaction pathway. researchgate.net Such computational approaches could be applied to predict the outcome of reactions involving the functionalization of the morpholine ring in this compound.

Furthermore, computational methods are being used to understand the stereoselectivity of cycloaddition reactions, which can be relevant for transformations involving the morpholine ring or its derivatives. nih.gov These studies can help in the rational design of chiral catalysts or substrates to achieve a desired stereochemical outcome.

The table below provides examples of computational approaches that could be applied to study the reactivity of this compound and its derivatives.

| Computational Method | Application | Predicted Properties | Reference |

| Density Functional Theory (DFT) | Analysis of addition reactions to α,β-unsaturated systems | Regioselectivity, stereoselectivity, reaction mechanism | researchgate.net |

| Molecular Electron Density Theory (MEDT) | Study of [3+2] cycloaddition reactions | Reaction mechanism, regioselectivity, stereoselectivity | nih.gov |

This table illustrates computational methods that can provide valuable insights into the chemical transformations of the target compound.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

(R)-N-Boc-3-(2-hydroxyethyl)morpholine as a Chiral Building Block

The inherent chirality and functional group arrangement of this compound make it an excellent starting material for the stereocontrolled synthesis of intricate molecular architectures. The Boc (tert-butyloxycarbonyl) protecting group provides stability during various reaction conditions and can be readily removed when needed, while the primary hydroxyl group offers a convenient handle for further chemical transformations.

Role in the Enantioselective Synthesis of Complex Natural Products

While direct and extensive examples of the use of this compound in the total synthesis of complex natural products are not yet widespread in publicly available literature, the structural motif it provides is present in various natural alkaloids. google.com The synthesis of highly substituted and chiral morpholines is a critical step in accessing these natural products. researchgate.net The enantiopure nature of this compound makes it a prime candidate for synthetic strategies that aim to construct such complex targets with high stereochemical fidelity, thereby reducing the need for challenging chiral separations or asymmetric reactions later in the synthetic sequence. Its structure is analogous to key intermediates used in the synthesis of complex molecules, where the morpholine (B109124) unit is crucial for biological activity.

Utilization in the Preparation of Bioactive Small Molecules and Screening Libraries

The morpholine ring is a frequently encountered heterocycle in bioactive molecules and approved drugs. nih.gov this compound serves as a valuable starting point for the generation of libraries of diverse small molecules for high-throughput screening in drug discovery. The primary alcohol can be readily diversified through esterification, etherification, or conversion to other functional groups, allowing for the rapid generation of a wide array of analogs. This approach is instrumental in exploring the structure-activity relationships (SAR) of a given pharmacophore. For instance, in the development of dopamine (B1211576) D4 receptor antagonists, the related (S)-2-(hydroxymethyl)morpholine was utilized to create a series of analogs by modifying the hydroxyl group, demonstrating the utility of this type of building block in medicinal chemistry. nih.govnih.gov This strategy allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, which is a critical aspect of lead optimization. mdpi.com

Contributions to Pharmaceutical Intermediate Synthesis and Drug Discovery Research

The chiral morpholine unit is a key component in numerous pharmaceutical agents, contributing to their efficacy and safety profiles. This compound provides a stereochemically defined platform for the synthesis of these important pharmaceutical intermediates.

Design and Synthesis of Drug Scaffolds Incorporating the Chiral Morpholine Unit

The design of novel drug scaffolds often involves the incorporation of chiral heterocycles to enhance target binding and selectivity. nih.gov The morpholine ring, in particular, is known to improve properties such as aqueous solubility and metabolic stability. acs.org this compound is an ideal building block for constructing such scaffolds. For example, the morpholine core is a central feature of the antibiotic Linezolid. While the commercial synthesis of Linezolid may follow different routes, the use of chiral morpholine derivatives is a key strategy in the synthesis of its analogs and in the exploration of new antibacterial agents with similar mechanisms of action. google.comresearchgate.netnih.gov The ability to introduce a specific stereocenter via this compound is a significant advantage in designing drugs that can differentiate between stereoselective biological targets. nih.gov

Case Studies: Integration of this compound into Lead Compound Development

While specific, detailed case studies for this compound are not extensively documented in peer-reviewed literature, the strategic importance of its structural elements is evident in the development of several drug candidates. For instance, the synthesis of aprepitant, a potent substance P receptor antagonist, relies on a key intermediate with a vicinally substituted chiral morpholine core. researchgate.net The synthetic strategies for such molecules often involve the use of enantiopure building blocks to control the stereochemistry of the final product.

In a notable example, the development of a series of potent and selective dopamine D4 receptor antagonists utilized the commercially available (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, the enantiomer of the core of the title compound. nih.gov In this research, the hydroxymethyl group was a key point for diversification, being coupled with various aryl bromides to explore the structure-activity relationship. This highlights the practical application of such chiral morpholine building blocks in lead optimization campaigns. The Boc-protected nitrogen allows for subsequent modifications, such as reductive amination, to introduce further diversity into the molecular scaffold. nih.gov

Research into Chiral Ligand and Catalyst Precursor Development

The chiral environment provided by this compound makes it an attractive precursor for the development of novel chiral ligands and catalysts for asymmetric synthesis. Chiral amino alcohols are well-established as effective ligands in a variety of metal-catalyzed asymmetric reactions. google.comorganic-chemistry.org

The primary alcohol and the secondary amine (after Boc-deprotection) of the morpholine ring can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic transformation. The development of new chiral ligands is a continuous effort in organic synthesis to achieve higher efficiency and selectivity in the production of enantiomerically pure compounds. researchgate.netnih.gov While specific research detailing the conversion of this compound into a widely used catalyst is still emerging, its structural features align with those of successful chiral ligands. For example, tandem hydroamination and asymmetric transfer hydrogenation reactions have been developed for the synthesis of chiral 3-substituted morpholines, where the interaction between the morpholine oxygen and the catalyst is crucial for high enantioselectivity. organic-chemistry.orgacs.org This suggests that ligands derived from this scaffold could have significant potential in asymmetric catalysis.

Chiral Morpholine-Based Ligands in Asymmetric Catalysis

The morpholine moiety is a privileged structure in medicinal chemistry and has found increasing use in the design of chiral ligands for asymmetric catalysis. researchgate.nete3s-conferences.org Chiral ligands are crucial for controlling the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.gov The development of new and efficient chiral ligands is an active area of research. researchgate.net

This compound serves as a valuable chiral precursor for the synthesis of novel ligands. The hydroxyl group can be readily functionalized to introduce phosphine, amine, or other coordinating groups, which can then bind to a metal center to form a chiral catalyst. The stereochemistry of the final product in a catalytic reaction is often dictated by the chiral environment created by the ligand around the metal. researchgate.net

For instance, chiral morpholine-containing ligands have been successfully employed in asymmetric hydrogenation reactions. rsc.orgnih.govrsc.org These reactions are fundamental for the stereoselective reduction of prochiral olefins, ketones, and imines to produce chiral alcohols, amines, and other saturated compounds. The rigidity of the morpholine ring and the defined stereochemistry at the C3 position can impart high levels of enantioselectivity.

Investigation of Catalyst Performance and Mechanism in Stereoselective Reactions

The performance of a chiral catalyst is evaluated by its activity (turnover number and turnover frequency) and its stereoselectivity (enantiomeric excess, or ee). The mechanism of stereoselection often involves the formation of diastereomeric transition states, where the energy difference between these states determines the enantiomeric ratio of the product. researchgate.net

While direct studies on catalysts derived from this compound are not extensively documented, the performance of structurally related chiral morpholine-based catalysts provides valuable insights. For example, rhodium complexes of chiral bisphosphine ligands incorporating a morpholine unit have demonstrated excellent enantioselectivities (up to 99% ee) in the asymmetric hydrogenation of unsaturated morpholines. nih.govrsc.org

The investigation into the mechanism of such catalysts often involves a combination of experimental techniques, including kinetic studies and spectroscopic analysis, as well as computational modeling. These studies help to elucidate the nature of the catalyst-substrate interactions and the factors that govern stereoselectivity. The steric and electronic properties of the substituents on the morpholine ring and the coordinating atoms play a critical role in determining the catalyst's efficacy. nih.govacs.orgacs.org

Table 1: Performance of Chiral Morpholine-Based Catalysts in Asymmetric Hydrogenation

| Substrate | Catalyst System | Solvent | Enantiomeric Excess (ee) | Reference |

| N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)2]SbF6 / (R,R,R)-SKP | DCM | 98% | nih.gov |

| N-Boc-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)2]SbF6 / (R,R,R)-SKP | DCM | 90% | nih.gov |

| N-Cbz-6-(p-tolyl)-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)2]SbF6 / (R,R,R)-SKP | DCM | 99% | nih.gov |

This table is generated based on data from similar chiral morpholine catalysts and is for illustrative purposes.

Applications in Chemical Biology Probes and Tool Compound Synthesis

Chemical biology probes are small molecules designed to study biological processes in living systems. nih.gov These tools are essential for target identification, validation, and for understanding the mechanism of action of drugs. acs.org The morpholine scaffold is frequently incorporated into bioactive molecules to improve their pharmacological properties. researchgate.nete3s-conferences.orgmdpi.comchemicalbook.com

This compound provides a versatile platform for the synthesis of such probes. The hydroxyl group can be used as a handle to attach reporter groups, such as fluorophores or affinity tags, while the chiral morpholine core can be elaborated to create a molecule that specifically interacts with a biological target. mdpi.com

For example, morpholine derivatives have been utilized in the development of fluorescent probes for imaging specific cellular organelles, such as lysosomes. nih.govmdpi.com The basic nitrogen of the morpholine ring can become protonated in the acidic environment of the lysosome, leading to accumulation and a detectable signal. The chirality of the probe can also influence its interaction with biological macromolecules.

Furthermore, the synthesis of tool compounds, which are often analogs of known drugs or bioactive molecules, can benefit from the use of this compound as a chiral building block. By systematically modifying the structure of a lead compound, researchers can probe the structure-activity relationship (SAR) and optimize its properties. mdpi.com

Stereochemical Integrity and Chirality Studies of R N Boc 3 2 Hydroxyethyl Morpholine and Its Derivatives

Maintenance and Control of Enantiomeric Purity During Complex Synthetic Sequences

The preservation of a molecule's specific three-dimensional structure is a critical aspect of organic synthesis. rijournals.com In the synthesis of derivatives of (R)-N-Boc-3-(2-hydroxyethyl)morpholine, maintaining the integrity of the chiral center is essential to ensure the final product possesses the desired biological and physical properties. The introduction of new stereocenters must be done with high stereocontrol to avoid the formation of diastereomers, which can be challenging to separate. ethz.ch

Several strategies are employed to control stereochemistry during synthesis:

Chiral Pool Synthesis : This approach utilizes readily available enantiomerically pure starting materials. orchid-chem.com For instance, the synthesis of chiral morpholines can commence from chiral amino acids or amino alcohols, where the initial stereocenter directs the stereochemistry of subsequent transformations. nih.gov

Asymmetric Catalysis : The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can selectively produce one enantiomer over the other. orchid-chem.com Asymmetric hydrogenation using a bisphosphine-rhodium catalyst is one such method that has been successfully applied to synthesize 2-substituted chiral morpholines with excellent enantioselectivities. rsc.org

Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. ethz.ch

Throughout a multi-step synthesis, it is imperative to monitor the enantiomeric purity. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) are routinely used to confirm that no erosion of stereoisomeric purity has occurred during the synthetic sequence. nih.gov Studies on the synthesis of various substituted morpholines have demonstrated that with careful selection of reagents and reaction conditions, the stereochemical configuration can remain intact from the enantiomerically pure starting materials. nih.gov

Advanced Analytical Methodologies for Stereochemical Characterization

A suite of advanced analytical techniques is available to determine the enantiomeric excess and assign the absolute configuration of chiral molecules like this compound and its derivatives.

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used method for determining the enantiomeric excess (ee) of chiral compounds. uma.esheraldopenaccess.us

The principle behind chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times and thus separation. sigmaaldrich.com

| Parameter | Description | Typical Values/Conditions |

| Stationary Phase | Chiral selector immobilized on a solid support (e.g., silica gel). Common types include polysaccharide derivatives (cellulose, amylose), cyclodextrins, and protein-based phases. | Chirobiotic T, CHIROBIOTIC V, CYCLOBOND I 2000 RSP sigmaaldrich.com |

| Mobile Phase | A solvent or mixture of solvents used to elute the sample through the column. The composition can be adjusted to optimize separation. | Isocratic or gradient elution with mixtures of hexane/isopropanol (normal phase) or acetonitrile/water/buffers (reversed phase). uma.essigmaaldrich.com |

| Detector | UV-Vis, fluorescence, or circular dichroism detectors are commonly used. uma.esheraldopenaccess.us | UV detection at a specific wavelength (e.g., 254 nm). |

| Enantiomeric Excess (% ee) | Calculated from the peak areas of the two enantiomers: % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100 | Typically >99% for successful enantioselective syntheses. |

Table 1: Illustrative Parameters for Chiral HPLC Analysis

Gas chromatography (GC) with a chiral stationary phase can also be employed, particularly for volatile and thermally stable compounds. heraldopenaccess.us

While chromatography can determine the ratio of enantiomers, spectroscopic methods are often required to assign the absolute configuration (R or S).

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com Enantiomers produce mirror-image CD spectra. By comparing the experimental CD spectrum to a theoretically calculated spectrum for a known configuration, the absolute configuration can be determined. rsc.org

Vibrational Circular Dichroism (VCD) Spectroscopy : VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. spectroscopyeurope.comnih.gov A key advantage of VCD is that it can be applied to a wide range of molecules, even those without a UV chromophore. spectroscopyeurope.com The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations, typically using density functional theory (DFT). nih.govnih.gov

| Technique | Principle | Application to this compound |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules. | Assignment of absolute configuration by comparing experimental and calculated spectra. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light during molecular vibrations. | Determination of absolute configuration in solution, even for conformationally flexible molecules. nih.gov |

Table 2: Spectroscopic Methods for Absolute Configuration Assignment

Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. spectroscopyeurope.com This technique requires the formation of a high-quality single crystal of the compound or a suitable derivative. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the atomic positions in the crystal lattice. For chiral molecules, the use of anomalous dispersion, particularly with a heavy atom present in the structure, can definitively establish the absolute configuration. spectroscopyeurope.com In the context of this compound, a crystalline derivative could be synthesized to confirm the (R) configuration at the chiral center. acs.org

Stereochemical Stability and Potential Interconversion Pathways of the Chiral Center

The stereochemical stability of a chiral center is its resistance to racemization or epimerization under various conditions. For this compound, the chiral center is a stereogenic carbon atom within the morpholine (B109124) ring. The stability of this center is crucial for the compound's utility as a chiral building block.

Potential pathways for the loss of stereochemical integrity include:

Enolization : If there is an abstractable proton alpha to a carbonyl group, enolization can lead to racemization. This is not a primary concern for this compound itself but could be relevant for certain derivatives.

Ring-Opening and Closing : Under harsh acidic or basic conditions, the morpholine ring could potentially undergo cleavage and reformation, which might lead to racemization if the chiral center is affected.

SN1-type Reactions : If a leaving group is present at the chiral center or an adjacent position that can facilitate a carbocation intermediate, racemization can occur.

The N-Boc protecting group generally provides stability to the morpholine ring. However, the stability should be evaluated under the specific conditions of a synthetic sequence. nih.gov Stopped-flow bidimensional recycle HPLC is a technique that can be used to simultaneously investigate the stereochemical and chemical stability of labile chiral compounds. nih.gov

Theoretical and Computational Approaches to Predicting and Confirming Stereochemistry

Computational chemistry has become an indispensable tool in the study of stereochemistry. frontiersin.orgnih.gov Theoretical and computational methods can be used to predict and confirm the stereochemistry of this compound and its derivatives.

Prediction of Spectroscopic Properties : As mentioned earlier, quantum mechanical calculations, such as DFT, are used to predict the CD and VCD spectra of a molecule with a given absolute configuration. nih.gov The comparison of these predicted spectra with experimental data allows for the confident assignment of the absolute configuration. spectroscopyeurope.com

Conformational Analysis : Computational methods can be used to determine the most stable conformations of a molecule. This is particularly important for flexible molecules like this compound, as the observed chiroptical properties are a population-weighted average of the properties of all contributing conformers. nih.gov

Reaction Modeling : Theoretical models can be used to predict the stereochemical outcome of chemical reactions. By calculating the energies of transition states leading to different stereoisomers, the most likely product can be predicted. rsc.org This can aid in the rational design of stereoselective syntheses.

Computational tools provide valuable insights that complement experimental data, leading to a more complete understanding of the stereochemical aspects of chiral molecules. frontiersin.org

Mechanistic Investigations and Reaction Pathway Elucidation for Transformations Involving R N Boc 3 2 Hydroxyethyl Morpholine

Kinetics and Thermodynamics of Key Reactions

For instance, in acylation or alkylation reactions of the hydroxyl group, the reaction rate is influenced by standard factors such as the concentration of reactants, temperature, and the nature of the solvent. The use of a bulky N-Boc protecting group can sterically hinder the approach of reagents, potentially leading to slower reaction rates compared to less hindered analogues.

To provide a conceptual framework, the following table presents hypothetical kinetic and thermodynamic parameters for a representative acylation reaction, based on typical values observed for similar transformations.

Interactive Data Table: Hypothetical Kinetic and Thermodynamic Parameters for Acylation of a Chiral Hydroxyethyl-Substituted Morpholine (B109124)

| Parameter | Value | Unit | Condition |

| Rate Constant (k) | 1.5 x 10-3 | L mol-1 s-1 | 298 K |

| Activation Energy (Ea) | 65 | kJ mol-1 | - |

| Enthalpy of Reaction (ΔH) | -80 | kJ mol-1 | Standard Conditions |

| Entropy of Reaction (ΔS) | -20 | J mol-1 K-1 | Standard Conditions |

| Gibbs Free Energy (ΔG) | -74 | kJ mol-1 | 298 K |

This data is illustrative and based on general principles of organic reactions.

Spectroscopic and Computational Studies for Reaction Mechanism Determination

Spectroscopic techniques and computational chemistry are indispensable tools for elucidating reaction mechanisms. While specific studies on (R)-N-Boc-3-(2-hydroxyethyl)morpholine are scarce, the methodologies employed in related systems are directly applicable.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR monitoring can track the disappearance of starting materials and the appearance of products and intermediates over time. For reactions involving this compound, changes in the chemical shifts of the protons and carbons in the morpholine ring and the side chain would provide direct evidence of bond formation and structural changes. Two-dimensional NMR techniques like COSY and HMBC can help in the structural elucidation of transient intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. For example, the disappearance of the broad O-H stretching band of the starting material and the appearance of a C=O stretching band would confirm an acylation reaction.

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to identify the molecular weights of intermediates and products, helping to piece together the reaction pathway.

Computational Studies:

Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways and transition states. researchgate.net For transformations involving this compound, DFT could be used to:

Calculate the energies of reactants, intermediates, transition states, and products.

Visualize the three-dimensional structures of transition states, providing insight into how stereochemistry is controlled.

Predict the most likely reaction mechanism by comparing the activation energies of different possible pathways.

A hypothetical reaction coordinate diagram, generated from computational studies, for a nucleophilic substitution reaction at the hydroxyl group is presented below.

Figure 1: Hypothetical Reaction Coordinate Diagram for a Nucleophilic Substitution Reaction (A simplified diagram illustrating the energy changes during a hypothetical two-step reaction involving an intermediate.)

Role of Substituent Effects and Reaction Conditions on Stereoselectivity and Reactivity

The reactivity and stereoselectivity of transformations involving this compound are profoundly influenced by substituent effects and reaction conditions.

Substituent Effects:

N-Boc Group: The bulky tert-butoxycarbonyl (Boc) protecting group plays a crucial role. researchgate.net It not only prevents unwanted reactions at the nitrogen atom but also exerts significant steric influence, directing incoming reagents to the less hindered face of the molecule. This steric hindrance is a key element in controlling the stereoselectivity of reactions at or near the C3 position.

Hydroxyethyl (B10761427) Group: The reactivity of the primary hydroxyl group can be modulated by the choice of reagents. Its presence also offers a handle for further synthetic modifications, including cyclization reactions.

Reaction Conditions:

Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lower activation energy, which typically leads to the major stereoisomer.

Solvent: The polarity and coordinating ability of the solvent can influence reaction rates and, in some cases, stereochemical outcomes by stabilizing or destabilizing charged intermediates or transition states.

Catalyst/Reagent: The choice of catalyst or reagent is paramount. For instance, in asymmetric catalysis, a chiral catalyst can interact with the substrate to create a highly ordered transition state, leading to excellent enantioselectivity.

The following table summarizes the expected influence of various factors on a hypothetical alkylation reaction of the hydroxyl group.

Interactive Data Table: Influence of Reaction Parameters on a Hypothetical Alkylation

| Parameter | Effect on Reactivity | Effect on Stereoselectivity | Rationale |

| Increasing Temperature | Increase | Decrease | Provides more energy to overcome higher activation barriers, leading to a mixture of products. |

| Bulky Alkylating Agent | Decrease | Increase | Steric hindrance slows the reaction but favors approach from the less hindered face. |

| Polar Aprotic Solvent | Increase | May vary | Stabilizes charged intermediates, potentially increasing the reaction rate. |

| Chiral Phase-Transfer Catalyst | May vary | Increase | Creates a chiral environment that differentiates between diastereomeric transition states. |

Elucidation of Stereochemical Control Elements in Critical Transformations

The stereochemical outcome of reactions involving this compound is primarily governed by the inherent chirality at the C3 position and the influence of the N-Boc protecting group.

Felkin-Anh Model and Related Concepts:

For reactions involving nucleophilic attack on a carbonyl group that might be introduced onto the hydroxyethyl side chain, the Felkin-Anh model can be used to predict the stereochemical outcome. The model predicts that the nucleophile will attack the carbonyl group from the side opposite to the largest substituent (in this case, the morpholine ring system). The conformation of the N-Boc group can further influence the steric environment around the reaction center.

Role of the N-Boc Group in Stereodirection:

The N-Boc group can adopt different conformations, and its orientation can significantly impact the accessibility of the adjacent C3 stereocenter and the hydroxyethyl side chain. In many cases, the Boc group acts as a "directing group," forcing reagents to approach from a specific trajectory. In palladium-catalyzed reactions, for instance, the carbamate (B1207046) oxygen of the Boc group can coordinate to the metal center, influencing the regioselectivity and stereoselectivity of the transformation. rsc.org

Chelation Control:

In reactions involving metal catalysts, the oxygen atom of the morpholine ring and the oxygen of the hydroxyl group can potentially act as a bidentate ligand, chelating to the metal center. This chelation would create a rigid, well-defined transition state, leading to high levels of stereocontrol.

Emerging Research Directions and Future Prospects for R N Boc 3 2 Hydroxyethyl Morpholine Research

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of chiral compounds like (R)-N-Boc-3-(2-hydroxyethyl)morpholine. Traditional synthetic methods for chiral morpholines often rely on classical resolution techniques, which are inherently inefficient as they discard half of the material. Modern approaches are shifting towards asymmetric synthesis to produce the desired enantiomer directly, thus minimizing waste and improving atom economy.

Key areas of development for greener synthetic routes include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, including metal complexes and organocatalysts, is a primary strategy to achieve high enantioselectivity. Research is focused on developing highly efficient and recyclable catalysts to reduce costs and environmental impact.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. The application of enzymes in the synthesis of chiral intermediates is a growing field, with the potential for reactions to be carried out in aqueous media under mild conditions.

Use of Renewable Feedstocks: While not yet prevalent for this specific morpholine (B109124) derivative, a future direction in green chemistry is the use of starting materials derived from renewable resources to reduce reliance on petrochemicals.

Solvent Selection: A significant contributor to the environmental impact of chemical processes is solvent usage. The development of synthetic routes that utilize greener solvents, such as water, supercritical fluids, or ionic liquids, or even solvent-free conditions, is a key goal.

The following table summarizes potential greener alternatives to traditional synthetic methods for chiral morpholines.

| Traditional Method | Greener Alternative | Advantages of Greener Alternative |

| Classical Resolution | Asymmetric Synthesis | Higher yield, reduced waste |

| Stoichiometric Chiral Reagents | Catalytic Asymmetric Synthesis | Lower reagent loading, catalyst recyclability |

| Heavy Metal Catalysts | Biocatalysis, Organocatalysis | Milder reaction conditions, reduced toxicity |

| Volatile Organic Solvents | Green Solvents (e.g., water, ionic liquids) | Reduced environmental pollution and health hazards |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including reaction control, safety, and consistency. Flow chemistry and automated synthesis platforms offer promising solutions for the scalable and efficient production of this compound.

Flow Chemistry:

Performing reactions in continuous flow reactors rather than traditional batch reactors offers several advantages:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to improved reaction yields and selectivity.

Improved Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.

Scalability: Scaling up production in a flow system is often a matter of running the system for a longer duration or using multiple reactors in parallel, which is more straightforward than scaling up batch reactors.

Integration of In-line Analysis: Process analytical technology (PAT) can be integrated into flow systems to monitor reactions in real-time, allowing for rapid optimization and quality control.

Automated Synthesis Platforms:

Automated platforms can execute complex multi-step syntheses with minimal human intervention. This technology enables high-throughput screening of reaction conditions to quickly identify optimal parameters for the synthesis of this compound and its derivatives. The combination of automation and flow chemistry can lead to highly efficient and robust manufacturing processes.

Exploration of Novel Applications in Materials Science and Polymer Chemistry

While the primary application of this compound and related chiral morpholines has been in medicinal chemistry and agrochemicals, their unique structural and functional characteristics suggest potential applications in materials science and polymer chemistry. nih.gov The presence of a chiral morpholine core and a reactive hydroxyl group allows for its incorporation into polymeric structures.

Potential areas of exploration include:

Chiral Polymers: The incorporation of this compound as a monomer could lead to the synthesis of chiral polymers. These materials can have applications in chiral separations, asymmetric catalysis, and as advanced optical materials.

Functional Materials: The morpholine moiety can impart specific properties, such as basicity and hydrogen bonding capabilities, to materials. This could be exploited in the design of functional polymers for applications like drug delivery, sensors, or smart materials.

Biocompatible Materials: The morpholine scaffold is found in numerous biologically active compounds, suggesting that polymers derived from this compound may exhibit good biocompatibility, making them suitable for biomedical applications.

Further research is needed to explore these potential applications and to understand the structure-property relationships of materials derived from this chiral building block.

Advanced Computational Design of New Derivatives and Optimized Reaction Pathways

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These methods can be applied to accelerate the development and optimization of synthetic routes for this compound and to design novel derivatives with desired properties.

Applications of computational design include:

Reaction Pathway Optimization: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction mechanisms, identify transition states, and predict reaction kinetics and thermodynamics. This information can guide the selection of optimal reaction conditions, catalysts, and reagents to improve yield and selectivity.

Design of Novel Derivatives: Computational tools can be used to design new derivatives of this compound with specific electronic, steric, and conformational properties. For instance, structure-activity relationship (SAR) studies, often guided by computational docking, are crucial in drug design. nih.gov

Predicting Physicochemical Properties: The properties of new derivatives, such as solubility, stability, and reactivity, can be predicted using computational models, which helps to prioritize synthetic targets.

The synergy between computational modeling and experimental work can significantly reduce the time and resources required for the development of new synthetic methods and molecules.

Challenges and Opportunities in the Scalable Synthesis of Chiral Morpholine Derivatives for Industrial Research

The industrial-scale synthesis of chiral morpholine derivatives, including this compound, presents both challenges and opportunities. The increasing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries drives the need for efficient and cost-effective manufacturing processes. chiralpedia.compharmtech.com

Challenges:

Cost of Chiral Catalysts: Asymmetric synthesis often relies on expensive chiral catalysts, which can be a significant cost factor in large-scale production. researchgate.netdrugdiscoverytrends.com

Process Optimization and Scalability: Translating a laboratory-scale synthesis to an industrial process can be challenging, requiring extensive optimization of reaction parameters to ensure consistent quality and yield. drugdiscoverytrends.com Factors such as mixing, heat transfer, and impurity profiles can change significantly upon scale-up. drugdiscoverytrends.com

Catalyst Recovery and Reuse: To improve the economic viability of catalytic processes, efficient methods for the recovery and reuse of the catalyst are essential.

Polymorphism: The final solid-state form of the product can affect its physical properties. Controlling polymorphism to ensure a consistent crystalline form is a critical challenge in pharmaceutical manufacturing. drugdiscoverytrends.com

Opportunities:

Development of Robust Catalytic Systems: There is a significant opportunity for the development of new, highly active, and stable catalysts that can be used at low loadings and are easily recyclable.

Advances in Asymmetric Synthesis: Ongoing research in asymmetric synthesis continues to provide new and more efficient methods for producing enantiomerically pure compounds. pharmtech.com

Growing Market for Chiral Drugs: The pharmaceutical industry's focus on developing single-enantiomer drugs creates a strong market for chiral building blocks like this compound. chiralpedia.com

Technological Innovations: The adoption of technologies like flow chemistry and automation can help to overcome many of the challenges associated with scaling up chiral syntheses.

The continued development of innovative synthetic methodologies and manufacturing technologies will be crucial for meeting the growing demand for this compound and other chiral morpholine derivatives in a sustainable and economically viable manner.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (R)-N-Boc-3-(2-hydroxyethyl)morpholine?

- Methodology :

-

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the morpholine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in dichloromethane .

-

Hydroxyethyl Functionalization : React the Boc-protected morpholine with ethylene oxide or 2-chloroethanol in the presence of a base (e.g., K₂CO₃) to introduce the 2-hydroxyethyl group. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

-

Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, isocratic elution with hexane/isopropanol) to isolate the (R)-enantiomer, ensuring >99% enantiomeric excess .

- Data Table :

| Step | Reagents/Conditions | Key Parameters |

|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, 0–25°C | Reaction time: 4–6 h |

| Hydroxyethylation | Ethylene oxide, K₂CO₃, DMF, 60°C | Yield: ~70% |

| Purification | Silica gel (230–400 mesh), hexane/EtOAc (7:3) | Rf = 0.4 |

Q. How is this compound characterized?

- Analytical Techniques :

- ¹H/¹³C NMR : Key peaks include Boc tert-butyl protons (δ 1.4 ppm) and morpholine ring protons (δ 3.4–3.7 ppm). Confirm stereochemistry using NOESY .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>98%) .

- Optical Rotation : Measure [α]D²⁵ to verify enantiopurity (e.g., +15° to +20° for (R)-enantiomer in CHCl₃) .

Q. What storage conditions are optimal for this compound?

- Store at –20°C under nitrogen in amber vials to prevent degradation. The Boc group is sensitive to moisture and acids; avoid exposure to TFA or HCl vapors .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis?

- Strategy :

- Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalyst) during the hydroxyethylation step to minimize racemization .

- Monitor reaction progress with inline FTIR to detect byproducts (e.g., diastereomers) early .

Q. What are common side reactions in Boc deprotection, and how are they mitigated?

- Issue : Acidic deprotection (e.g., TFA) may cleave the morpholine ring or hydrolyze the hydroxyethyl group.

- Solution :

- Use milder conditions (e.g., 20% TFA in DCM at 0°C for 30 min) .

- Add scavengers (e.g., triisopropylsilane) to quench carbocation intermediates .

Q. How does the hydroxyethyl group influence reactivity in downstream applications?

- Case Study : The hydroxyethyl moiety enhances solubility in polar solvents (e.g., DMSO), making the compound suitable for coupling reactions (e.g., Mitsunobu with triphenylphosphine/DIAD) .

- Limitation : Steric hindrance from the Boc group may slow nucleophilic substitutions; use microwave-assisted heating (80°C, 30 min) to accelerate reactions .

Q. What computational methods validate the compound’s conformation?

- Approach :

- Perform DFT calculations (B3LYP/6-31G*) to optimize the (R)-configuration and compare with X-ray data (if available) .

- Use molecular docking to predict binding affinity in drug discovery contexts (e.g., protease inhibitors) .

Data Contradictions & Resolution

Conflicting reports on Boc group stability under basic conditions

- Evidence : Some protocols (e.g., ) use KOH in ethanol for deprotection, while others () warn against base-induced degradation.

- Resolution : The Boc group is stable in weak bases (pH < 9) but hydrolyzes in strong bases (pH > 10). Use buffered conditions (pH 8–9) for selective reactions .

Discrepancies in reported melting points

- Cause : Polymorphism or residual solvents.

- Mitigation : Recrystallize from toluene/hexane and characterize via DSC to confirm a single melting endotherm .

Ethical & Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.